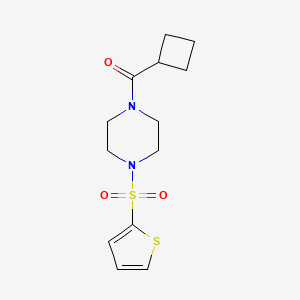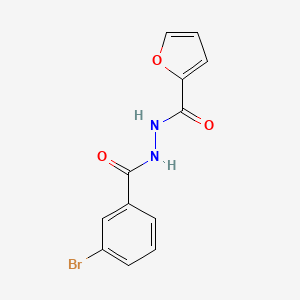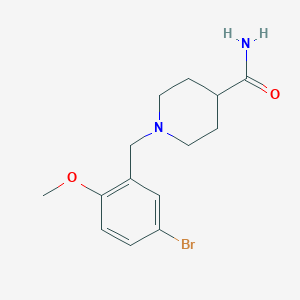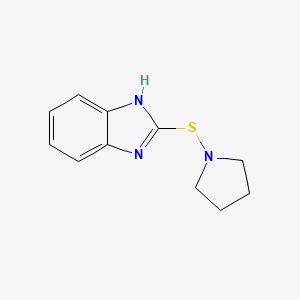![molecular formula C18H12ClN3OS B5736271 4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B5736271.png)
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide, also known as CPTH6, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. CPTH6 has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for drug development.
Wirkmechanismus
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide exerts its inhibitory effects on enzymes and proteins through various mechanisms. For example, it inhibits PARP-1 by binding to its catalytic domain and preventing its activity. It inhibits HDAC6 by binding to its deacetylase domain and blocking its function. It inhibits COX-2 by binding to its active site and preventing the formation of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the enzyme or protein it targets. For example, inhibition of PARP-1 leads to increased sensitivity of cancer cells to chemotherapy and radiation therapy. Inhibition of HDAC6 leads to neuroprotective effects by preventing the degradation of misfolded proteins. Inhibition of COX-2 leads to decreased production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition. Another advantage is its relatively small size, which allows for easy delivery and penetration into cells. However, one limitation is its potential toxicity, as it may also inhibit other enzymes and proteins that are important for normal cellular function. Additionally, its effects may vary depending on the specific cell type or tissue being studied.
Zukünftige Richtungen
There are several potential future directions for 4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide research. One area of interest is its potential use in combination therapy with other drugs or treatments, such as chemotherapy or radiation therapy. Another area of interest is its potential use in the treatment of other diseases or conditions, such as autoimmune disorders or infectious diseases. Further research is also needed to fully understand its mechanisms of action and potential side effects.
Synthesemethoden
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 6-phenylimidazo[2,1-b][1,3]thiazole-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide has been widely studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and is overexpressed in many cancers. This inhibition leads to increased sensitivity of cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by inhibiting the activity of the enzyme HDAC6, which is involved in the degradation of misfolded proteins. Inflammation is also an area of interest for this compound research, as it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-14-8-6-13(7-9-14)17(23)21-16-15(12-4-2-1-3-5-12)20-18-22(16)10-11-24-18/h1-11H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPSPOVMBILJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5736211.png)
![1-{[(4-fluorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5736224.png)
![4-fluoro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5736231.png)
![4-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5736237.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)


![1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5736283.png)

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)

